[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid
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Overview
Description
2-((2-Methoxyacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₃NO₃S. It is primarily used in research settings and is known for its unique structural properties, which include an acridine moiety linked to a thioacetic acid group via a methoxy substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyacridin-9-yl)thio)acetic acid typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Thioacetic Acid Attachment:
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the acridine moiety.
Reduction: Reduced forms of the acridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxyacridin-9-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and other biomolecules, leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyacridin-9-yl)thio)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-((2-Methylacridin-9-yl)thio)acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-((2-Methoxyacridin-9-yl)thio)acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
112827-72-2 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(2-methoxyacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO3S/c1-20-10-6-7-14-12(8-10)16(21-9-15(18)19)11-4-2-3-5-13(11)17-14/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
XNCAPVJGVNZLGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
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